molecular formula C9H7BrFN3 B13683684 5-Bromo-6-fluoro-1-hydrazinylisoquinoline

5-Bromo-6-fluoro-1-hydrazinylisoquinoline

Cat. No.: B13683684
M. Wt: 256.07 g/mol
InChI Key: LDELSKMZLPGIJM-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1-hydrazinylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-1-hydrazinylisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method is the electrophilic aromatic substitution reaction, where isoquinoline is treated with bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1-hydrazinylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

5-Bromo-6-fluoro-1-hydrazinylisoquinoline has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1-hydrazinylisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and preventing catalysis. Additionally, it can modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-fluoro-1-hydrazinylisoquinoline
  • 5-Fluoro-1-hydrazinylisoquinoline
  • 5-Bromo-6-fluoro-1-methylbenzoimidazole

Uniqueness

5-Bromo-6-fluoro-1-hydrazinylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in the isoquinoline ring enhances its reactivity and potential applications in medicinal chemistry. Compared to similar compounds, it exhibits higher binding affinity and selectivity towards molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

(5-bromo-6-fluoroisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C9H7BrFN3/c10-8-5-3-4-13-9(14-12)6(5)1-2-7(8)11/h1-4H,12H2,(H,13,14)

InChI Key

LDELSKMZLPGIJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)NN)Br)F

Origin of Product

United States

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